molecular formula C10H13NO5 B1465478 5-[(tert-Butoxycarbonyl)amino]-2-furoic acid CAS No. 1211512-16-1

5-[(tert-Butoxycarbonyl)amino]-2-furoic acid

Cat. No. B1465478
CAS RN: 1211512-16-1
M. Wt: 227.21 g/mol
InChI Key: PFYDWHRLZSQWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-[(tert-Butoxycarbonyl)amino]-2-furoic acid” is a chemical compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Scientific Research Applications

Biocatalytic Production and Polymer Synthesis

5-[(tert-Butoxycarbonyl)amino]-2-furoic acid plays a significant role in the field of sustainable polymer production. It is a precursor in the synthesis of 2,5-furandicarboxylic acid (FDCA), which is a bio-based alternative to terephthalic acid for manufacturing polymers like poly(ethylene 2,5-furandicarboxylate) (PEF). The biocatalytic methods used for synthesizing FDCA offer numerous advantages such as milder reaction conditions, lower costs, higher selectivity, and environmental friendliness. These methods include enzymatic catalysis (in vitro) and whole-cell catalysis (in vivo), highlighting the substance's relevance in green chemistry and sustainability (Yuan et al., 2019).

Amino Acid Protection and Peptide Synthesis

The compound is also integral in the tert-butoxycarbonylation (Boc) of amines, a crucial step in peptide synthesis. It offers a stable amine protecting group that resists racemization, a significant challenge in peptide synthesis. The Boc group is removed under mild conditions, making it an essential component in the synthesis of N-Boc-protected amino acids and peptides (Heydari et al., 2007).

Biomass Derivative Conversion

Another critical application is in the conversion of biomass-derived chemicals. For instance, acid chloride derivatives of this compound can be produced from precursors like 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF). These derivatives are valuable intermediates for producing furoate ester biofuels and polymers of FDCA, demonstrating the compound's utility in the biofuel industry and the broader context of biomass utilization (Dutta et al., 2015).

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-7-5-4-6(15-7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYDWHRLZSQWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(tert-Butoxycarbonyl)amino]-2-furoic acid
Reactant of Route 2
Reactant of Route 2
5-[(tert-Butoxycarbonyl)amino]-2-furoic acid
Reactant of Route 3
Reactant of Route 3
5-[(tert-Butoxycarbonyl)amino]-2-furoic acid
Reactant of Route 4
5-[(tert-Butoxycarbonyl)amino]-2-furoic acid
Reactant of Route 5
5-[(tert-Butoxycarbonyl)amino]-2-furoic acid
Reactant of Route 6
Reactant of Route 6
5-[(tert-Butoxycarbonyl)amino]-2-furoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.